4-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinic acid core. It is a derivative of nicotinic acid, which is known for its various applications in pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves several steps. One common method includes the reaction of 2,6-dichloro-4-trifluoromethyl nicotinic acid with cyclopropanol in the presence of a base . The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography.
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of HCV NS5B polymerase inhibitors, it binds to the active site of the enzyme, inhibiting its activity and preventing viral replication . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its target sites.
Comparison with Similar Compounds
4-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
4-(Trifluoromethyl)nicotinic acid: This compound lacks the cyclopropoxy group but shares the trifluoromethyl group, making it less lipophilic and potentially less effective in certain applications.
6-(Trifluoromethyl)nicotinic acid: Similar to the previous compound but with the trifluoromethyl group at a different position, affecting its reactivity and biological activity.
The unique combination of the cyclopropoxy and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-3-7(17-5-1-2-5)6(4-14-8)9(15)16/h3-5H,1-2H2,(H,15,16) |
InChI Key |
XLMLCGRCJFOIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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